molecular formula C12H7Cl2N5 B3011584 3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine CAS No. 438538-28-4

3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine

Cat. No.: B3011584
CAS No.: 438538-28-4
M. Wt: 292.12
InChI Key: LJRAEEUEITZCPH-UHFFFAOYSA-N
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Description

3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine is a pyridine derivative that has recently gained attention in the field of scientific research due to its unique physicochemical and biological properties. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions of the pyridine ring, and a phenyl-tetrazole moiety at the 2 position.

Preparation Methods

The synthesis of 3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichloropyridine and phenyl-tetrazole.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 3 and 6 positions can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine can be compared with other similar compounds, such as:

    2-(1H-Tetrazol-5-yl)pyridine: This compound lacks the chlorine atoms at the 3 and 6 positions, which may result in different chemical and biological properties.

    3,6-dichloropyridine:

The unique combination of the dichloropyridine and phenyl-tetrazole moieties in this compound contributes to its distinct properties and makes it a valuable compound for scientific research.

Properties

IUPAC Name

3,6-dichloro-2-(1-phenyltetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N5/c13-9-6-7-10(14)15-11(9)12-16-17-18-19(12)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRAEEUEITZCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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